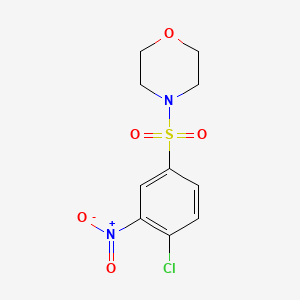

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

Vue d'ensemble

Description

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a morpholine ring attached to a 4-chloro-3-nitrobenzenesulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: 4-chloro-3-nitrobenzenesulfonyl chloride and morpholine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Procedure: The 4-chloro-3-nitrobenzenesulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or water, and mild heating.

Reduction Reactions: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acidic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the chloro group.

Reduction Reactions: 4-(4-Amino-3-nitro-benzenesulfonyl)-morpholine.

Oxidation Reactions: Sulfone derivatives of this compound.

Applications De Recherche Scientifique

Pharmaceutical Research Applications

Organic Synthesis Applications

- Functionalized Indenes Preparation : The compound is utilized in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization, showcasing its utility in organic synthesis.

- Versatile Substitution Reactions : Due to its reactive functional groups, 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can undergo various substitution reactions, allowing for the creation of diverse chemical entities that may have industrial or pharmaceutical applications.

Case Study 1: Anticancer Activity Evaluation

Research has indicated that structurally similar sulfonamide derivatives exhibit significant inhibitory effects against cancer cell lines such as MDA-MB-231 and MCF-7. Compounds derived from similar frameworks demonstrated selectivity and potency against these cancer types, suggesting that further investigation into this compound could yield relevant findings for cancer therapeutics .

Case Study 2: Proteomics Application

In proteomics, the use of reference standards like this compound has been crucial for improving the accuracy and reproducibility of protein quantification methods. Its role as a standard helps researchers calibrate their assays and validate their results across different studies.

Mécanisme D'action

The mechanism of action of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine.

4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with an amide group instead of a morpholine ring.

4-Chloro-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a 4-chloro-3-nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a sulfonamide derivative characterized by its unique molecular structure, which includes a morpholine ring and various functional groups that contribute to its biological activity. This compound has garnered attention in pharmaceutical research, particularly for its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C10H11ClN2O5S

- Molecular Weight : 306.72 g/mol

- Structure : Features a chloro and nitro group on the aromatic ring, enhancing its reactivity and interaction with biological macromolecules.

Synthesis and Applications

The synthesis of this compound involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine. This reaction occurs under mild conditions, forming a sulfonamide linkage crucial for its biological activity.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorobenzenesulfonamide | Contains a sulfonamide group | Used as an antibacterial agent |

| 3-Nitrobenzenesulfonamide | Similar nitro group | Exhibits anti-inflammatory properties |

| Morpholinoethylsulfonamide | Contains morpholine and sulfonamide | Potentially useful in drug design |

This table highlights the diversity within the sulfonamide class while showcasing the unique positioning of this compound due to its specific substituents that may influence its biological activity.

Case Studies

While direct case studies specifically focusing on this compound are sparse, related research indicates that sulfonamides can inhibit key enzymes involved in disease pathways. For instance, studies on similar compounds have demonstrated significant inhibitory effects against enzymes such as tyrosinase and α-glucosidase, suggesting that this compound may exhibit comparable activities .

Future Directions

Future research should focus on:

- Binding Affinity Studies : Evaluating the binding affinity of this compound to target proteins or enzymes involved in disease pathways.

- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile of this compound.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to elucidate potential therapeutic applications.

Propriétés

IUPAC Name |

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXQXPHBRFHIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380499 | |

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-31-3 | |

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.